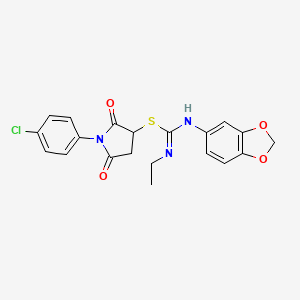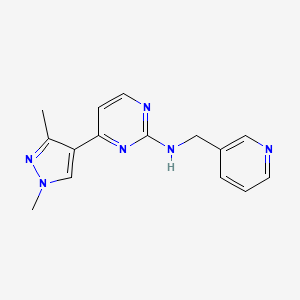![molecular formula C22H28N2O B4998803 N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-propylpentanamide](/img/structure/B4998803.png)
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-propylpentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-propylpentanamide, commonly known as DPAT, is a synthetic compound that belongs to the class of benzazepines. DPAT is a potent and selective agonist for the dopamine D2 and D3 receptors, which are important targets for the treatment of various neurological and psychiatric disorders. In
Mecanismo De Acción
DPAT acts as a potent and selective agonist for the dopamine D2 and D3 receptors. Activation of these receptors leads to the activation of intracellular signaling pathways that regulate various physiological processes. DPAT has been shown to increase the release of dopamine in the striatum, which is a key area of the brain involved in reward and addiction. DPAT also modulates the activity of other neurotransmitter systems, such as the glutamatergic and GABAergic systems.
Biochemical and Physiological Effects:
DPAT has been shown to have a wide range of biochemical and physiological effects. In animal studies, DPAT has been shown to increase locomotor activity, induce stereotypy, and enhance the reinforcing effects of drugs of abuse. DPAT has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. DPAT has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPAT is a highly selective agonist for the dopamine D2 and D3 receptors, which makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. DPAT has been extensively used in in vitro and in vivo studies to investigate the mechanisms underlying reward, addiction, motor function, and psychiatric disorders. However, the use of DPAT in lab experiments is limited by its high cost and the need for specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of DPAT in scientific research. One area of interest is the role of dopamine receptors in the development of addiction and the potential therapeutic use of DPAT in the treatment of addiction. Another area of interest is the role of dopamine receptors in the regulation of mood and the potential use of DPAT in the treatment of depression and anxiety disorders. Additionally, there is growing interest in the use of DPAT as a pharmacological tool to study the role of dopamine receptors in the development and progression of neurodegenerative diseases such as Parkinson's disease.
Métodos De Síntesis
The synthesis of DPAT involves the reaction of 10,11-dihydro-5H-dibenzo[b,f]azepine with 2-bromo-n-propylpentanamide in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain DPAT in high purity.
Aplicaciones Científicas De Investigación
DPAT has been extensively used in scientific research to study the role of dopamine receptors in various physiological and pathological processes. DPAT is commonly used as a pharmacological tool to selectively activate dopamine D2 and D3 receptors in vitro and in vivo. DPAT has been used to investigate the role of dopamine receptors in reward, addiction, motor function, and psychiatric disorders such as schizophrenia and depression.
Propiedades
IUPAC Name |
N-(6,11-dihydro-5H-benzo[b][1]benzazepin-2-yl)-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-3-7-18(8-4-2)22(25)23-19-14-13-17-12-11-16-9-5-6-10-20(16)24-21(17)15-19/h5-6,9-10,13-15,18,24H,3-4,7-8,11-12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXAFSNZMPMADA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC2=C(CCC3=CC=CC=C3N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-[2-(4-bromophenyl)-4,6-pyrimidinediyl]dimorpholine](/img/structure/B4998720.png)
![2-{[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetamide](/img/structure/B4998723.png)
![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}piperidine](/img/structure/B4998731.png)

![N-{4-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B4998748.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4998755.png)
![2-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B4998780.png)
![N-{2-[(2,5-dimethyl-3-thienyl)sulfonyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B4998783.png)
![1-(3-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4998786.png)

![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-1H-benzimidazole](/img/structure/B4998815.png)
![[1-(4-bromophenyl)ethyl]formamide](/img/structure/B4998828.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(3-fluorophenyl)-N-methyl-1,2,4-triazin-3-amine](/img/structure/B4998836.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(mesitylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B4998840.png)